molecular formula C16H23N3O3 B12980997 (1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

(1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

Cat. No.: B12980997
M. Wt: 305.37 g/mol
InChI Key: LTMVBUMHOWRDQK-WDEREUQCSA-N
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Description

(1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique diazocine ring system, which is a fused bicyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including cyclization, amination, and esterification. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in non-covalent interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties can be leveraged to enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of (1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate include other heterocyclic compounds with diazocine or related ring systems. Examples include:

  • 1,5-Diazocine derivatives
  • Pyrido[1,2-a]diazocine analogs
  • Tetrahydro-1H-1,5-methanopyrido compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups. The presence of the tert-butyl group, amino group, and oxo group in a defined spatial arrangement contributes to its unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl (1R,9R)-4-amino-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-7-10-4-11(9-18)13-5-12(17)6-14(20)19(13)8-10/h5-6,10-11H,4,7-9,17H2,1-3H3/t10-,11+/m0/s1

InChI Key

LTMVBUMHOWRDQK-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)C3=CC(=CC(=O)N3C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=CC(=O)N3C2)N

Origin of Product

United States

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